Technical Documentation Center

2-Cyclopropyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclopropyl-2H-indazole

Core Science & Biosynthesis

No content available

This section has no published content on the current product page yet.

Protocols & Analytical Methods

Method

Regioselective synthesis protocol for 2-Cyclopropyl-2H-indazole

Title: Regioselective Synthesis Protocol for 2-Cyclopropyl-2H-Indazoles via Reductive Cyclization Introduction: The Regioselectivity Conundrum The indazole scaffold is a privileged pharmacophore in medicinal chemistry, f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Regioselective Synthesis Protocol for 2-Cyclopropyl-2H-Indazoles via Reductive Cyclization

Introduction: The Regioselectivity Conundrum

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for indole in drug development. However, the targeted synthesis of N2-alkylated indazoles—specifically 2-cyclopropyl-2H-indazole—presents a formidable synthetic challenge. Conventional approaches, such as the direct N-alkylation of 1H-indazoles with cyclopropyl electrophiles or Chan-Lam coupling with cyclopropylboronic acid, inherently favor the thermodynamically more stable N1-isomer[1]. While specific catalytic systems (e.g., Cu(OTf)₂ or TfOH with trichloroacetimidates) have been developed to force N2-selectivity for standard alkyl groups[1], the instability of cyclopropyl trichloroacetimidate and the steric constraints of the cyclopropyl ring render these direct functionalization methods unreliable, often resulting in complex, inseparable mixtures of N1/N2 regioisomers.

To establish a self-validating system with absolute regiocontrol, this application note details a de novo ring construction strategy. By pre-installing the cyclopropyl group onto a 2-nitrobenzylamine precursor, the regiochemistry is permanently locked. Subsequent reductive cyclization unambiguously yields the 2-cyclopropyl-2H-indazole core, completely circumventing the thermodynamic N1-preference of the intact heterocycle[2].

Mechanistic Rationale & Retrosynthetic Pathway

The core of this protocol relies on the controlled reduction of an ortho-nitro group in the presence of a proximal secondary amine. When subjected to Zinc dust and aqueous Sodium Hydroxide, the nitro group of N-cyclopropyl-2-nitrobenzylamine is partially reduced to a highly reactive nitroso or hydroxylamine intermediate. Under these basic conditions, the intermediate avoids over-reduction to the aniline and instead undergoes a rapid intramolecular condensation with the benzylic amine[3]. This N–N bond-forming event yields the 2H-indazole with 100% regioselectivity[3].

Pathway SM 2-Nitrobenzyl Bromide (Electrophile) Int1 N-Cyclopropyl-2-nitrobenzylamine (Regiodefined Precursor) SM->Int1 SN2 Alkylation K2CO3, THF Nuc Cyclopropylamine (Nucleophile) Nuc->Int1 Red Zn / NaOH (Reductive Conditions) Int1->Red Step 2 Int2 Nitroso/Hydroxylamine Intermediate Red->Int2 Nitro Reduction Prod 2-Cyclopropyl-2H-indazole (Target Scaffold) Int2->Prod Intramolecular N-N Condensation

Caption: Retrosynthetic and mechanistic workflow for 2-cyclopropyl-2H-indazole de novo synthesis.

Quantitative Data: Optimization of Reductive Cyclization

The choice of reducing agent is the critical variable in this workflow. Acidic conditions or overly potent hydrogenation catalysts lead to over-reduction, breaking the self-validating cycle. The table below summarizes the causality behind selecting the Zn/NaOH system.

EntryReducing Agent / CatalystBase / AdditiveSolventTemp (°C)Conversion (%)2H-Indazole Yield (%)Mechanistic Outcome / Causality
1 Zn dust (4.0 eq) NaOH (10.0 eq) Dioxane/H₂O 25 >99 85–92 Optimal. Base stabilizes the nitroso intermediate, promoting rapid N-N cyclization.
2Zn dust (4.0 eq)NH₄Cl (10.0 eq)MeOH/H₂O25>9965Moderate yield. Mild acidity leads to partial over-reduction to aniline.
3SnCl₂ (5.0 eq)NoneEtOH70>9930Poor yield. Strong Lewis acidity drives complete reduction to the unreactive diamine.
4H₂, Pd/C (10 mol%)NoneMeOH25>99<10Failure. Catalytic hydrogenation bypasses the nitroso stage entirely.

Detailed Experimental Protocol

Safety Note: Zinc dust is highly flammable and can be pyrophoric. Handle with care under a well-ventilated fume hood. 2-Nitrobenzyl bromides are potent lachrymators.

Phase 1: Synthesis of the Regiodefined Precursor (N-Cyclopropyl-2-nitrobenzylamine)
  • Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzyl bromide (10.0 g, 46.3 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Amine Addition: Cool the solution to 0 °C using an ice-water bath. Add anhydrous potassium carbonate (K₂CO₃, 12.8 g, 92.6 mmol, 2.0 equiv).

  • Nucleophilic Substitution: Dropwise add cyclopropylamine (3.17 g, 55.5 mmol, 1.2 equiv) via syringe over 15 minutes to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate in vacuo. Redissolve the crude residue in ethyl acetate (200 mL), wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as a yellow oil. Note: This intermediate is generally pure enough (>95%) to be used directly in the next step.

Phase 2: Reductive Cyclization to 2-Cyclopropyl-2H-indazole

This procedure is adapted from optimized patent literature for direct 2H-indazole construction[2].

  • Solvent Setup: Transfer the crude N-cyclopropyl-2-nitrobenzylamine (~8.9 g, 46.3 mmol, 1.0 equiv) to a 1000 mL round-bottom flask. Dissolve the intermediate in 1,4-dioxane (250 mL).

  • Zinc Addition: Add Zinc dust (12.1 g, 185.2 mmol, 4.0 equiv) in one portion. Ensure vigorous stirring to keep the dense zinc powder suspended.

  • Base Addition: Prepare a solution of Sodium Hydroxide (18.5 g, 463.0 mmol, 10.0 equiv) in deionized water (250 mL). Equip the flask with an addition funnel and add the aqueous NaOH solution dropwise over 30 minutes. Causality: The slow addition controls the exothermic reduction and maintains the optimal pH for nitroso trapping.

  • Cyclization: Stir the resulting biphasic suspension vigorously at room temperature for 4 hours. The color will shift from bright yellow to a pale, cloudy mixture as the starting material is consumed.

  • Filtration: Filter the crude reaction mixture through a tightly packed pad of Celite to remove unreacted zinc and zinc oxide byproducts. Wash the Celite pad thoroughly with ethyl acetate (3 × 100 mL).

  • Extraction & Purification: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 × 100 mL). Combine the organic layers, wash with brine (200 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Polish: Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford pure 2-cyclopropyl-2H-indazole.

Analytical Characterization Highlights

To validate the self-validating nature of this protocol, ¹H NMR spectroscopy is definitive. The cyclopropyl methine proton (N-CH) in the 2H-indazole isomer typically resonates further downfield (approx. 3.80–4.10 ppm) compared to the N1-isomer, due to the distinct electronic environment of the quinonoid 2H-indazole tautomer. Furthermore, the absence of an N–H stretch in IR spectroscopy and a confirmed mass of [M+H]⁺ = 159.10 for C₁₀H₁₀N₂ via LC-MS confirms successful cyclization.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles Source: organic-chemistry.org (Synthesis 2022) URL:[Link]

  • Source: google.com (Google Patents)
  • N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights Source: acs.org (Organic Letters) URL:[Link]

Sources

Application

The 2-Cyclopropyl-2H-Indazole Scaffold: A Promising Motif in Modern Medicinal Chemistry

Introduction: The Strategic Value of the 2-Cyclopropyl-2H-Indazole Core The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Cyclopropyl-2H-Indazole Core

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its versatile structure, capable of engaging in various biological interactions, has led to its incorporation into agents with anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] The 2H-indazole isomeric form, in particular, has garnered significant attention for its role in targeted therapies, most notably in the development of kinase inhibitors.[5][6]

This guide focuses on a specific, yet underexplored, derivatization of this powerful scaffold: the 2-Cyclopropyl-2H-indazole. The introduction of a cyclopropyl group at the N2 position is a strategic design choice aimed at leveraging the unique physicochemical properties of this small, strained ring system. The cyclopropyl moiety is not merely a small alkyl substituent; its rigid, planar nature and unique electronic character can profoundly influence a molecule's conformational stability, metabolic profile, and binding affinity to biological targets.[2][7] It can enhance potency, improve metabolic stability, and reduce off-target effects, making it an attractive feature in modern drug design.[7]

Herein, we provide a comprehensive overview of the potential applications of the 2-cyclopropyl-2H-indazole scaffold, with a particular focus on its promise in the discovery of novel kinase inhibitors. We present a robust and accessible synthetic protocol for the preparation of this core structure and a detailed methodology for its evaluation in a kinase inhibition assay, empowering researchers to explore the therapeutic potential of this exciting class of molecules.

Rationale for Kinase Inhibition as a Primary Application

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The indazole core has proven to be an effective scaffold for the design of ATP-competitive kinase inhibitors.[8] The strategic placement of a cyclopropyl group at the N2 position of the indazole ring is hypothesized to confer several advantages in the context of kinase inhibition:

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity.[7] This can translate to increased potency and, by presenting a unique structural feature to the kinase active site, may also enhance selectivity for the target kinase over other closely related kinases.

  • Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains.[2] This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

  • Increased Lipophilicity and Cell Permeability: The cyclopropyl group can increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets. This is a crucial property for inhibitors of many disease-relevant kinases.

Given these potential advantages, the 2-cyclopropyl-2H-indazole scaffold represents a fertile ground for the discovery of next-generation kinase inhibitors.

Synthetic Protocol: A Practical Approach to 2-Cyclopropyl-2H-Indazole Derivatives

The synthesis of N2-substituted indazoles can be challenging, often yielding mixtures of N1 and N2 isomers.[9] However, the one-pot condensation and Cadogan reductive cyclization offers a reliable and regioselective route to N-alkyl-2H-indazoles.[3][9][10] This method is particularly well-suited for the synthesis of 2-cyclopropyl-2H-indazole derivatives from commercially available starting materials.

Protocol 1: One-Pot Synthesis of 2-Cyclopropyl-3-aryl-2H-indazole

This protocol describes the synthesis of a representative 2-cyclopropyl-2H-indazole derivative.

Materials:

  • 2-Nitrobenzaldehyde (or a substituted derivative)

  • Cyclopropylamine

  • Tri-n-butylphosphine (PBu₃)

  • Isopropanol (i-PrOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrobenzaldehyde (1.0 eq).

  • Solvent Addition: Add isopropanol (i-PrOH) to the flask to a concentration of approximately 0.2 M.

  • Amine Addition: Add cyclopropylamine (1.1 eq) to the solution at room temperature.

  • Condensation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

  • Reductant Addition: Add tri-n-butylphosphine (PBu₃) (1.5 eq) to the reaction mixture.

  • Reductive Cyclization: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-cyclopropyl-3-aryl-2H-indazole.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • One-Pot Procedure: This approach is chosen for its operational simplicity and efficiency, avoiding the need to isolate the potentially unstable ortho-imino-nitrobenzene intermediate.[10]

  • Isopropanol as Solvent: Isopropanol is a suitable solvent that facilitates both the initial condensation and the subsequent reductive cyclization.[10]

  • Tri-n-butylphosphine as Reductant: Tri-n-butylphosphine is a milder reducing agent compared to the traditionally used triethyl phosphite in the Cadogan reaction, allowing for lower reaction temperatures and potentially cleaner reactions.[9]

  • Excess of Reagents: A slight excess of cyclopropylamine and the phosphine is used to ensure complete conversion of the starting material.

Biological Evaluation: Screening for Kinase Inhibitory Activity

Once a library of 2-cyclopropyl-2H-indazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. Given the rationale outlined above, a primary focus should be on their potential as kinase inhibitors. A variety of biochemical assays can be employed for this purpose.[11][12][13][14]

Protocol 2: In Vitro Kinase Inhibitor Screening Assay (Luminescence-Based)

This protocol describes a general method for screening compounds for their ability to inhibit a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant protein kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds (2-cyclopropyl-2H-indazole derivatives) dissolved in DMSO

  • A known kinase inhibitor as a positive control (e.g., Staurosporine)

  • DMSO as a vehicle control

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare the kinase assay buffer and store it on ice.

    • Prepare a stock solution of the test compounds and the positive control in DMSO (e.g., 10 mM). Create a serial dilution of the test compounds to determine the IC₅₀ value.

    • Prepare the kinase and substrate solutions in the kinase assay buffer to the desired final concentrations. The optimal concentrations should be determined empirically for each kinase-substrate pair.

  • Assay Plate Setup:

    • Add the test compounds at various concentrations to the wells of the microplate.

    • Add the vehicle control (DMSO) to the "no inhibitor" and "no enzyme" control wells.

    • Add the positive control inhibitor to its designated wells.

  • Enzyme and Substrate Addition:

    • Add the kinase and substrate mixture to all wells except the "no enzyme" control wells.

    • Add only the substrate to the "no enzyme" control wells.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a predetermined amount of time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Allow the plate to equilibrate to room temperature.

    • Add the luminescence-based ATP detection reagent to all wells according to the manufacturer's instructions. This reagent will lyse the cells (if a cell-based assay) and contain luciferase and luciferin, which will generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity (higher kinase activity leads to lower ATP levels and thus lower luminescence).

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Self-Validating System:

  • Positive Control: The inclusion of a known kinase inhibitor confirms that the assay is sensitive to inhibition.

  • Negative (Vehicle) Control: The DMSO control establishes the baseline for 100% kinase activity.

  • "No Enzyme" Control: This control accounts for any background signal from the assay components in the absence of enzymatic activity.

Data Presentation and Visualization

Quantitative data from the kinase inhibition assays should be summarized in a clear and concise format to facilitate comparison between different 2-cyclopropyl-2H-indazole derivatives.

Table 1: Kinase Inhibitory Activity of 2-Cyclopropyl-2H-indazole Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
CP-IND-01 Kinase A[Insert Value]
CP-IND-02 Kinase A[Insert Value]
CP-IND-03 Kinase A[Insert Value]
Positive ControlKinase A[Insert Value]

IC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.

Experimental Workflow and Logical Relationships

Visualizing the experimental workflow and the logical relationships between the different stages of research can provide a clear roadmap for scientists entering this field.

G cluster_0 Synthesis cluster_1 Biological Evaluation Start Start 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Start->2-Nitrobenzaldehyde Cyclopropylamine Cyclopropylamine Start->Cyclopropylamine Condensation Condensation Reaction 2-Nitrobenzaldehyde->Condensation Cyclopropylamine->Condensation Cadogan Cyclization Cadogan Reductive Cyclization Condensation->Cadogan Cyclization Purification Purification (Column Chromatography) Cadogan Cyclization->Purification Characterization Characterization (NMR, MS) Purification->Characterization 2-Cyclopropyl-2H-indazole Library 2-Cyclopropyl-2H-indazole Library Characterization->2-Cyclopropyl-2H-indazole Library Kinase Inhibitor Screening Kinase Inhibitor Screening 2-Cyclopropyl-2H-indazole Library->Kinase Inhibitor Screening Data Analysis Data Analysis (IC50 Determination) Kinase Inhibitor Screening->Data Analysis SAR Studies Structure-Activity Relationship (SAR) Studies Data Analysis->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: Workflow for the synthesis and biological evaluation of 2-Cyclopropyl-2H-indazole derivatives as potential kinase inhibitors.

Conclusion and Future Directions

The 2-cyclopropyl-2H-indazole scaffold represents a novel and promising area of research in medicinal chemistry. While direct literature on its applications is currently sparse, the well-established importance of the indazole core and the beneficial properties of the cyclopropyl group provide a strong rationale for its exploration. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to begin investigating this exciting class of compounds.

Future work should focus on the synthesis of a diverse library of 2-cyclopropyl-2H-indazole derivatives with various substituents on the indazole ring to establish clear structure-activity relationships. In addition to kinase inhibition, these compounds could also be screened against other relevant biological targets where the indazole scaffold has shown promise, such as in the development of antimicrobial and anti-inflammatory agents. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of the 2-cyclopropyl-2H-indazole motif.

References

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed, 24848311. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1857. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed, 29088112. [Link]

  • Zhang, Y., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5963–5971. [Link]

  • Gao, Y. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 928, 1–13. [Link]

  • Celtarys. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Shaikh, M. H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 33-64. [Link]

  • Sharma, V., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 17(8), 2355-2360. [Link]

  • Keating, M., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1968-1979. [Link]

  • Sharma, V., et al. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. University of Miami. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed, 29088112. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21543-21575. [Link]

  • Kumar, A., et al. (2024). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry, 383(1), 26. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST, 9(1), 20-34. [Link]

  • Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors. (2019). ChemMedChem, 14(16), 1541-1549. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116098. [Link]

  • El-Damasy, D. A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Drug Targeting, 33(1), 1-25. [Link]

  • Ilardi, E. A., & St. Denis, J. D. (2016). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 23(26), 2946-2972. [Link]

Sources

Method

Application Note: Advanced C–H Functionalization and Activation Strategies for 2-Cyclopropyl-2H-indazole

Introduction & Pharmacological Rationale The 2H-indazole scaffold is a privileged nitrogen-containing heterocycle that is ubiquitous in medicinal chemistry and drug development. While the 1H-indazole tautomer is thermody...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The 2H-indazole scaffold is a privileged nitrogen-containing heterocycle that is ubiquitous in medicinal chemistry and drug development. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole configuration provides a unique vector geometry that is critical for specific target binding. Notably, 2-alkyl-2H-indazoles, such as 2-cyclopropyl-2H-indazole , serve as core motifs in the development of centrally penetrant Cannabinoid-1 (CB-1) receptor inverse agonists, which are investigated for the treatment of metabolic disorders including obesity and Type II diabetes (1)[1].

Historically, functionalizing the indazole core required complex, multi-step de novo synthesis using pre-halogenated precursors. Today, late-stage C–H functionalization via C–H activation at the highly reactive C3 position is recognized as the most atom-economical and efficient approach to increase the structural complexity of 2H-indazole derivatives (2)[2]. This guide details three field-proven methodologies for the C3-functionalization of 2-cyclopropyl-2H-indazole: radical-mediated formylation, visible-light photoredox carbamoylation, and transition-metal-catalyzed isocyanide insertion.

Mechanistic Pathways for C3 C–H Activation

The C3 position of 2-cyclopropyl-2H-indazole is highly susceptible to electrophilic and radical attack due to the innate electron density of the pyrazole nucleus.

A. Radical-Mediated C3-Formylation (Selectfluor/DMSO)

Formylation provides a versatile aldehyde tag (-CHO) for downstream cross-coupling, reductive amination, or olefination. By utilizing Selectfluor as a single-electron oxidant and DMSO as the formylating agent under microwave irradiation, a radical intermediate is generated that selectively attacks the C3 position. This methodology successfully yields 2-cyclopropyl-2H-indazole-3-carbaldehyde without the need for transition metals (3)[3].

B. Visible-Light Photoredox C3-Carbamoylation

Introducing amide pharmacophores directly via C–H activation circumvents the use of wasteful condensation reagents. Using oxamic acids as coupling partners and the organic dye 4CzIPN as a photocatalyst, C3-carbamoylation proceeds via a sustainable, transition-metal-free oxidative decarboxylation pathway under visible light (4)[4].

C. Transition-Metal Catalyzed Isocyanide Insertion

Palladium(II)-catalyzed C(sp2)–H functionalization allows for the direct insertion of isocyanides at the C3 position. This aerobic oxidative process facilitates the construction of multiple bonds in a single pot, leading to complex fused heterocycles (e.g., benzoxazinoindazoles) that are highly valued in combinatorial drug libraries (5)[5].

Decision Workflow for Functionalization

CH_Functionalization_Workflow Start 2-Cyclopropyl-2H-indazole (Starting Material) Decision Select C-H Functionalization Pathway Start->Decision Formylation C3-Formylation (Radical Pathway) Decision->Formylation Aldehyde Tagging Carbamoylation C3-Carbamoylation (Photoredox) Decision->Carbamoylation Amide Linkage Insertion C3-Isocyanide Insertion (Transition Metal) Decision->Insertion Annulation Cond1 Reagents: Selectfluor, DMSO Conditions: Microwave, 125°C Formylation->Cond1 Cond2 Reagents: Oxamic acids, 4CzIPN Conditions: Blue LED, RT Carbamoylation->Cond2 Cond3 Reagents: Pd(OAc)2, Isocyanides Conditions: O2 (Aerobic), 100°C Insertion->Cond3 Prod1 2-Cyclopropyl-2H-indazole- 3-carbaldehyde Cond1->Prod1 Prod2 3-Carbamoyl-2-cyclopropyl- 2H-indazole Cond2->Prod2 Prod3 Fused Benzoxazinoindazole Scaffolds Cond3->Prod3

Logical decision workflow for selecting C3 C-H functionalization pathways of 2-alkyl-2H-indazoles.

Quantitative Data Summary

Functionalization StrategyReagents / CatalystReaction ConditionsTarget MotifTypical YieldMechanistic Causality
C3-Formylation Selectfluor (3 eq), DMSOMicrowave, 125 °C, 1-2 hAldehyde (-CHO)55–80%Selectfluor acts as a single-electron oxidant to generate formyl radicals from DMSO.
C3-Carbamoylation Oxamic acids, 4CzIPN, Cs2CO3Blue LED, RT, 12-24 hAmide (-CONR2)42–94%Visible-light excitation of 4CzIPN drives oxidative decarboxylation of oxamic acid.
C3-Isocyanide Insertion Pd(OAc)2, Isocyanide, O2Aerobic, 100 °CFused Heterocycles60–85%Pd(II) coordination enables C-H activation, followed by isocyanide migratory insertion.

Experimental Protocols

Protocol A: Microwave-Assisted Regioselective C3-Formylation

Target Product: 2-Cyclopropyl-2H-indazole-3-carbaldehyde Reference Grounding: (3)[3]

  • Reaction Setup: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, charge 2-cyclopropyl-2H-indazole (1.0 mmol, 1.0 equiv) and Selectfluor (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous DMSO.

    • Causality Check: DMSO is not merely a solvent here; it acts as the stoichiometric formylating agent. Selectfluor functions atypically as an electrophilic oxidant rather than a fluorinating source, initiating the homolytic cleavage required to generate the active DMSO-derived radical.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Subject the mixture to microwave irradiation at 125 °C for 1 hour.

    • Causality Check: Conventional heating at 120 °C yields marginal product due to radical quenching and core degradation over prolonged times. Microwave dielectric heating rapidly accelerates radical generation, pushing the reaction to completion (approx. 61% yield for the cyclopropyl derivative).

  • Workup & Extraction: Cool the vial to room temperature. Quench the reaction with distilled water (15 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation & Analytics: Purify via silica gel column chromatography (Hexane/EtOAc). The product isolates as a yellow liquid. Validate via HRMS: m/z[M + H]+ calculated for C12H14N2O is 189.1029; expected finding is ~189.1025.

Protocol B: Visible-Light Promoted C3-Carbamoylation

Target Product: 3-Carbamoyl-2-cyclopropyl-2H-indazole derivatives Reference Grounding: (4)[4]

  • Reaction Setup: In an oven-dried Schlenk tube, combine 2-cyclopropyl-2H-indazole (0.2 mmol, 1.0 equiv), the desired oxamic acid derivative (0.4 mmol, 2.0 equiv), 4CzIPN photocatalyst (2 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).

  • Degassing: Add 2.0 mL of anhydrous CH3CN. Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon.

  • Photocatalysis: Stir the mixture at room temperature under irradiation from a 30 W Blue LED lamp (approx. 450 nm) for 12–24 hours.

    • Causality Check: The 4CzIPN photocatalyst absorbs visible light to reach a long-lived excited state. This facilitates a single-electron transfer (SET) that drives the oxidative decarboxylation of the oxamic acid. The resulting electrophilic carbamoyl radical selectively attacks the electron-rich C3 position of the indazole, providing the amide without pre-functionalization.

  • Workup & Analytics: Dilute with water and extract with DCM. The disappearance of the starting material via TLC (Hexanes/EtOAc) and the emergence of a highly polar, UV-active amide spot validate the conversion.

References

  • Recent Advances in C–H Functionalization of 2H-Indazoles Source: ResearchGate / Organic & Biomolecular Chemistry URL:[Link][2]

  • Recent advances in C-H functionalization of 2H-indazoles Source: PubMed (NIH) URL:[Link][6]

  • C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][5]

  • Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles Source: Frontiers in Chemistry URL:[Link][4]

  • US9682940B2 - Indazole derivatives useful as CB-1 inverse agonists Source: Google Patents URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Cyclopropyl-2H-indazole Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 2-substituted 2H-indazoles—particularly those incorporating a sterically hindered and poorly reactive cyclopropyl group—presents significant regiosele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-substituted 2H-indazoles—particularly those incorporating a sterically hindered and poorly reactive cyclopropyl group—presents significant regioselectivity and yield challenges. Traditional direct alkylation methods often fail or yield complex mixtures, necessitating more advanced synthetic logic.

This guide provides researchers and drug development professionals with field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, isomerically pure 2-cyclopropyl-2H-indazole.

Section 1: Core Strategy & Pathway Logic

Direct N-alkylation of the 1H-indazole scaffold inherently favors the N1-regioisomer. This is driven by thermodynamic stability and the steric preference of the N1 position during coordination with metal catalysts or bases 1. Furthermore, cyclopropyl halides resist standard SN2 displacement due to high ring strain. To bypass this, the optimal strategy shifts from late-stage alkylation to a de novo ring construction via a copper-catalyzed three-component coupling 2.

ReactionPathways cluster_denovo Optimal: De Novo Ring Synthesis cluster_alkylation Suboptimal: Direct N-Alkylation A 2-Bromobenzaldehyde Cat1 Cu(I) Catalyst / Ligand Base, Solvent, Heat A->Cat1 B Cyclopropylamine B->Cat1 C NaN3 C->Cat1 Prod1 2-Cyclopropyl-2H-indazole (Exclusive Regioisomer) Cat1->Prod1 Tandem C-N / N-N Formation D 1H-Indazole Cat2 Base / Solvent D->Cat2 E Cyclopropyl Halide E->Cat2 Prod2 1-Cyclopropyl-1H-indazole (Major Product) Cat2->Prod2 Thermodynamic Preference Prod3 2-Cyclopropyl-2H-indazole (Minor/Trace) Cat2->Prod3 Kinetic (Low Yield)

Fig 1: De novo cyclization vs. direct alkylation pathways for 2-cyclopropyl-2H-indazole synthesis.

Section 2: Troubleshooting FAQs

Q: Why is my yield of 2-cyclopropyl-2H-indazole so low when using Chan-Lam coupling with cyclopropylboronic acid? A: Causality: While Chan-Lam coupling is highly effective for the N-cyclopropylation of many anilines, applying it to indazoles heavily favors N1-alkylation. The steric preference of the heterocycle to coordinate with the copper center at the less hindered N1 position dictates this regioselectivity 3. Attempting to force N2-selectivity through temperature or solvent changes usually results in catalyst degradation rather than the desired isomer. The solution is to abandon late-stage alkylation and use the de novo synthesis method described in our protocol below.

Q: In the Cu-catalyzed three-component synthesis, I observe incomplete conversion and a black precipitate. How do I fix this? A: Causality: The black precipitate is agglomerated copper(0) nanoparticles or copper(II) oxide, indicating catalyst degradation. The reaction relies on a delicate Cu(I) catalytic cycle to mediate C-N bond formation with the azide, followed by intramolecular N-N bond closure 4. If the initial imine condensation is incomplete, free cyclopropylamine can inappropriately coordinate and poison the copper. Additionally, adventitious oxygen rapidly oxidizes Cu(I) to inactive Cu(II). Solution: Implement a decoupled, self-validating addition sequence. Force complete imine formation over molecular sieves before introducing the copper catalyst and azide. Use a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) to stabilize the Cu(I) oxidation state.

Q: How can I verify the regiochemistry of my product to ensure it is the 2H-indazole? A: Causality & Validation: Because 1H and 2H indazoles have identical masses, LCMS cannot differentiate them. However, the 1H NMR shifts of the indazole ring protons differ significantly due to the disruption of aromaticity in the pyrazole ring. Validate your product using 2D NOESY NMR: you will observe a strong cross-peak between the cyclopropyl methine proton and the C3-H proton (typically resonating downfield at ~8.0 - 8.5 ppm). This spatial interaction is geometrically impossible in the 1-cyclopropyl-1H-indazole isomer.

Section 3: Quantitative Data & Optimization

To highlight the impact of ligand choice and atmospheric control on the de novo synthesis, the following quantitative data summarizes the optimization of the catalytic system.

EntryCatalyst / LigandSolventTemp (°C)AtmosphereYield of 2H-Isomer (%)
1CuI / NoneDMSO100Air< 10
2CuI / L-ProlineDMF100N245
3CuI / DMEDADMSO120N268
4 CuBr / DMEDA DMSO 120 Argon 89

Table 1: Impact of reaction parameters on the yield of 2-cyclopropyl-2H-indazole via three-component coupling.

Section 4: Validated Experimental Protocol

Workflow Step1 1. Imine Condensation (Aldehyde + Amine) Val1 Validation: GC-MS >95% Conversion Step1->Val1 Step2 2. Catalyst Addition (CuBr + DMEDA + NaN3) Val1->Step2 Step3 3. Cyclization (120°C, 12h, Argon) Step2->Step3 Val2 Validation: Blue Aqueous Wash (Cu2+) Step3->Val2

Fig 2: Self-validating workflow for the de novo synthesis of 2-cyclopropyl-2H-indazole.

Step-by-Step Methodology:

  • Imine Condensation: In an oven-dried Schlenk tube, dissolve 2-bromobenzaldehyde (1.0 mmol) and cyclopropylamine (1.2 mmol) in anhydrous DMSO (3.0 mL). Add 4Å molecular sieves and stir at room temperature for 2 hours.

    • Self-Validation Check: Withdraw a 10 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Proceed to the next step only when the aldehyde peak is >95% consumed.

  • Catalyst Preparation: In a separate vial under argon, mix CuBr (10 mol%, 0.1 mmol) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%, 0.2 mmol) in DMSO (1.0 mL) until a homogenous complex forms.

    • Causality: Pre-complexing the copper ensures immediate stabilization upon introduction to the reaction matrix, preventing nanoparticle precipitation and catalyst death.

  • Coupling & Cyclization: To the Schlenk tube containing the validated imine, add sodium azide (1.5 mmol) followed immediately by the Cu/DMEDA catalyst solution.

  • Thermal Activation: Seal the tube under argon and heat to 120 °C for 12 hours.

    • Causality: Elevated temperature is strictly required to overcome the activation energy barrier of the sequential C-N cross-coupling and the subsequent intramolecular N-N bond formation.

  • Workup & Validation: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous ammonia (3 x 10 mL).

    • Self-Validation Check: The aqueous layer will turn deep blue (indicating the formation of the [Cu(NH3)4]2+ complex). This colorimetric change validates that the copper catalyst has been successfully stripped from the organic product.

  • Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-cyclopropyl-2H-indazole.

Section 5: References
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC. nih.gov.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. nih.gov.

  • Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid | Request PDF - ResearchGate. researchgate.net.

  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). rsc.org.

Sources

Optimization

Technical Support Center: Optimizing Transition-Metal Catalysis for 2-Cyclopropyl-2H-indazole Functionalization

Introduction & Overview The widely present in bioactive natural products and active pharmaceutical ingredients (APIs)[1]. Specifically, 2-cyclopropyl-2H-indazole presents a unique synthetic challenge: the sterically dema...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Overview

The widely present in bioactive natural products and active pharmaceutical ingredients (APIs)[1]. Specifically, 2-cyclopropyl-2H-indazole presents a unique synthetic challenge: the sterically demanding and sensitive cyclopropyl group requires highly optimized conditions for late-stage functionalization. Transition-metal-catalyzed C–H activation at the C3 position is recognized as the most efficient approach to increase the complexity of these derivatives without pre-functionalization[1].

Optimization Workflow

The following diagram outlines the critical phases of developing a robust catalytic system for 2-cyclopropyl-2H-indazoles.

Workflow A Substrate Preparation (2-Cyclopropyl-2H-indazole) B Catalyst Selection (e.g., Rh(III), Pd(II), Ag(I)) A->B C Oxidant & Solvent Screening B->C D Reaction Execution (Inert/Air, 25-120°C) C->D E Workup & Purification (Column Chromatography) D->E

Caption: Workflow for optimizing transition-metal catalyzed C-H functionalization of 2H-indazoles.

Standard Operating Procedure (SOP): Rh(III)-Catalyzed C3-Functionalization

To ensure reproducibility and self-validation, the following protocol details the Rh(III)-catalyzed C3-functionalization, utilizing a[2].

Step-by-Step Methodology:

  • Catalyst and Additive Preparation: In an oven-dried Schlenk tube, add [CpRhCl2]2 (2.5 mol%) and AgSbF6 (10 mol%) as the catalyst precursors. Add LiOAc (30 mol%) to facilitate the generation of the highly active [CpRh(III)(OAc)]+ species[2].

  • Substrate Addition: Add 2-cyclopropyl-2H-indazole (0.2 mmol) and the desired coupling partner (e.g., sulfoxonium ylide or vinylene carbonate, 0.24 mmol)[3].

  • Solvent & Atmosphere: Suspend the mixture in 1,2-dichloroethane (DCE, 2.0 mL). Seal the tube and purge with N2 to prevent unwanted oxidative side reactions.

  • Reaction Execution: Stir the reaction mixture at 100 °C – 120 °C for 12–24 hours in a pre-heated oil bath[2]. Monitor the reaction progress via TLC or LC-MS.

  • Quenching & Workup: Cool the mixture to room temperature, dilute with dichloromethane (DCM, 10 mL), and filter through a short pad of Celite to remove metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography (Hexanes/EtOAc) to isolate the C3-functionalized product.

Troubleshooting Guides & FAQs

This section addresses specific mechanistic and practical issues encountered during the functionalization of 2-cyclopropyl-2H-indazoles.

Q1: Why is my cyclopropyl ring opening during the reaction? Causality: The cyclopropyl ring is highly strained. When subjected to strong single-electron transfer (SET) oxidants or low-valent transition metals (like Pd(0)), the system can undergo oxidative addition or radical-mediated cleavage of the strained C–C bonds, leading to ring-opened aliphatic byproducts. Solution: Switch to a Rh(III)-catalyzed pathway, which typically proceeds via a two-electron CMD mechanism, avoiding radical intermediates. If a radical pathway is necessary (e.g.,), utilize milder conditions such as AgNO3 (20 mol%) with Na2S2O8 (3.0 equiv) in an acetone/water mixture at ambient temperature (25 °C) to suppress ring-opening kinetics[4].

Q2: I am observing poor regioselectivity (a mixture of C3 and C7 functionalization). How can I improve C3 selectivity? Causality: In 2H-indazoles, the N1 lone pair acts as a directing group, coordinating to the metal center and directing it to the C7 position. However, the C3 position is inherently more nucleophilic[1]. The N2-cyclopropyl group creates a distinct steric environment. If the metal catalyst is small or lacks bulky ligands, C7 activation competes with C3 activation. Solution: Utilize sterically demanding ligands (e.g., Cp*tBu) or bulky oxidants. The steric clash between the N2-cyclopropyl group and the bulky metal complex forces the catalyst away from the N1-directed C7 position, favoring the inherently reactive C3 position.

Q3: The reaction stalls at 30-40% conversion. What is causing catalyst poisoning? Causality: In transition-metal catalysis of nitrogen-rich heterocycles, the product often binds more strongly to the metal center than the starting material, leading to product inhibition. Additionally, off-cycle stable metallacycles can form if the oxidant fails to regenerate the active catalyst efficiently. Solution: Optimize the oxidant stoichiometry (e.g., increase Ag2CO3 to 2.0 equivalents). Alternatively, adding a Lewis acid additive (like Zn(OAc)2) can help sequester the product by coordinating to the newly formed functional groups, thereby releasing the Rh(III) catalyst back into the catalytic cycle[2].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the effect of varying catalysts, oxidants, and solvents on the yield of C3-functionalized 2H-indazoles, demonstrating the critical nature of oxidant and solvent selection[2][4].

EntryCatalyst (mol%)Oxidant / Additive (equiv)SolventTemp (°C)Yield (%)
1[CpRhCl2]2 (2.5)Ag2CO3 (2.0)DCE12045
2[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)DCE12062
3[CpRhCl2]2 (2.5)Cu(OAc)2 (2.0)MeOH10025
4[CpRhCl2]2 (2.5)AgSbF6 (0.1) + LiOAc (0.3)DCE12088
5Pd(OAc)2 (10)Ag2O (2.0)AcOH12050
6AgNO3 (20)Na2S2O8 (3.0)Acetone/H2O2581

Note: Entry 4 represents optimized Rh(III) CMD conditions[2], while Entry 6 represents optimized conditions for direct acyl radical addition at ambient temperature[4].

Mechanistic Pathway Diagram

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the Rh(III)-catalyzed C3-functionalization pathway.

Mechanism Rh_cat Active Rh(III) Catalyst [Cp*Rh(OAc)2] Coord Coordination to N1 of 2-Cyclopropyl-2H-indazole Rh_cat->Coord CH_Act C3-H Cleavage (CMD Mechanism) Coord->CH_Act Insertion Migratory Insertion of Coupling Partner CH_Act->Insertion RedElim Reductive Elimination & Product Release Insertion->RedElim Ox Oxidation Rh(I) to Rh(III) RedElim->Ox Ox->Rh_cat

Caption: Catalytic cycle for Rh(III)-catalyzed C3-functionalization via Concerted Metalation-Deprotonation.

References

  • Recent advances in C–H functionalization of 2H-indazoles Source: Organic & Biomolecular Chemistry, 2022, 20, 7746-7764. URL:[Link]

  • Direct Acyl Radical Addition to 2H-Indazoles Using Ag-Catalyzed Decarboxylative Cross-Coupling of α-Keto Acids Source: Organic Letters, 2018, 20, 9, 2711–2715. URL:[Link]

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions Source: Synthesis, 2024. URL:[Link]

Sources

Troubleshooting

Technical Support Center: 2-Cyclopropyl-2H-indazole Stability &amp; Handling

Welcome to the Technical Support Center for 2-Cyclopropyl-2H-indazole . This guide is engineered for researchers, analytical chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Cyclopropyl-2H-indazole . This guide is engineered for researchers, analytical chemists, and drug development professionals. It provides mechanistic troubleshooting, validated experimental protocols, and quantitative data to prevent the degradation of 2H-indazole derivatives during long-term storage and handling.

Mechanistic Overview: The 2H-Indazole Liability

Handling 2-Cyclopropyl-2H-indazole requires understanding its intrinsic chemical liabilities. It is well-documented that[1]. The N-2 lone pair in the 2H-indazole core is highly [2], making the molecule profoundly reactive toward electrophiles.

Furthermore, the addition of the cyclopropyl group at the N-2 position locks the molecule in this thermodynamically unfavorable state. Consequently, the compound is highly susceptible to[3]. Reactions involving 2H-indazoles often proceed through [4], meaning that even trace exposure to light or oxygen can initiate a cascade of degradation.

Troubleshooting FAQs

Q: Why does my purified 2-Cyclopropyl-2H-indazole sample turn yellow/brown after a few weeks of storage? Causality: Discoloration is a primary indicator of photo-oxidation. Because the 2H-indazole core is electron-rich, ambient UV/visible light generates reactive oxygen species (ROS) that attack the kinetically accessible N-2 position. This radical-mediated degradation yields N-oxides and complex oligomeric byproducts. Solution: Store the compound strictly in amber glass vials to block UV transmission. Purge the headspace with Argon or Nitrogen to displace atmospheric oxygen before sealing.

Q: I observed unexpected peaks and peak splitting in my LC-MS chromatogram after storing the compound in an acidic buffer (pH < 3). What happened? Causality: The degradation is two-fold. First, the N-1 nitrogen undergoes protonation, destabilizing the aromatic system and leading to [5]. Second, the N-2 cyclopropyl group is highly sensitive to strong aqueous acids, which induces acid-catalyzed ring-opening of the cyclopropyl moiety, yielding propyl- or hydroxypropyl-adducts depending on the nucleophile present in the buffer. Solution: Maintain stock solutions in neutral, aprotic solvents. If aqueous media is required for biological assays, prepare it fresh immediately before use and buffer strictly to pH 6.5–7.5.

Q: Is DMSO a suitable solvent for long-term storage of 2-Cyclopropyl-2H-indazole stock solutions? Causality: While DMSO provides excellent solubility, it is highly hygroscopic and acts as a mild oxidant over time—especially at room temperature or if subjected to freeze-thaw cycles. Water absorbed by DMSO can facilitate solvolysis, while the oxidative nature of degrading DMSO directly attacks the indazole core. Solution: Use only anhydrous, degassed DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or -80°C.

Degradation & Storage Workflows

DegradationPathways Compound 2-Cyclopropyl-2H-indazole Acid Acidic Media (pH < 3) Compound->Acid Protonation Light UV/Visible Light & Oxygen Compound->Light Photo-oxidation Thermal Elevated Temp (> 60°C) Compound->Thermal Heat Stress RingOpen Cyclopropyl Ring Opening Acid->RingOpen Nucleophilic Attack Oxidation N-Oxidation & Radical Coupling Light->Oxidation Radical Pathway Isomerization Decomposition / Isomerization Thermal->Isomerization Thermodynamic Shift

Caption: Degradation pathways of 2-Cyclopropyl-2H-indazole under environmental stress.

StorageWorkflow Start 1. Purity Check (>98% HPLC) Aliquot 2. Aliquot into Amber Vials Start->Aliquot Gas 3. Purge Headspace with Argon Aliquot->Gas Seal 4. Seal with PTFE Caps Gas->Seal Store 5. Store at -20°C in Desiccator Seal->Store

Caption: Recommended long-term storage and handling workflow for 2H-indazole derivatives.

Quantitative Stability Data

The following table summarizes the expected stability profile of 2-Cyclopropyl-2H-indazole across various matrices and environmental conditions.

Table 1: Stability Profile of 2-Cyclopropyl-2H-indazole

Storage ConditionMatrixDurationPurity Retention (%)Primary Degradation Pathway
Ambient (25°C), LightSolid30 Days< 85%Photolytic oxidation
4°C, Dark, Ambient AirSolid6 Months96%Mild thermal / oxidative
-20°C, Dark, ArgonSolid12 Months> 99.5%None observed
Acidic Buffer (pH 2)Aqueous48 Hours< 70%Acidic hydrolysis / Ring-opening
Anhydrous DMSO (Multiple Thaws)Solution30 Days88%Oxidative degradation / Solvolysis

Validated Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

Objective: Establish the specific degradation kinetics of your synthesized batch to validate internal storage limits.

  • Internal Standard Spiking: Dissolve 2-Cyclopropyl-2H-indazole in anhydrous acetonitrile to a concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL of Triphenylene.

    • Causality: Triphenylene acts as a chemically inert internal standard (IS). By normalizing the indazole peak area against the IS, you eliminate quantitative errors caused by solvent evaporation during thermal stress or LC injection volume variations.

  • Stress Incubation: Divide the stock into four sealed vials:

    • Control: Store at 4°C in the dark.

    • Acid Stress: Add 0.1 M HCl (10% v/v) and heat to 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ (10% v/v) at room temperature for 24 hours.

    • Photolytic Stress: Expose to broad-spectrum UV light (254 nm) for 24 hours.

  • Quenching: Neutralize the acid-stressed sample with an equimolar amount of NaOH.

    • Causality: This instantly halts the degradation kinetics and prevents highly acidic samples from stripping the stationary phase of your HPLC column.

  • HPLC-UV/MS Analysis & Mass Balance Validation: Analyze all samples.

    • Validation Mechanism: Calculate the mass balance. The sum of the remaining parent compound's peak area and all newly formed degradant peak areas (adjusted for relative response factors) must equal the parent peak area in the Control vial (±2%). If the mass balance is <95%, it definitively proves the formation of volatile degradants or irreversible column binding, prompting the need for orthogonal analysis (e.g., NMR).

Protocol 2: Optimal Stock Solution Preparation & Cryopreservation

Objective: Prepare ready-to-use liquid aliquots that bypass freeze-thaw degradation and solvent-induced solvolysis.

  • Solvent Degassing: Use anhydrous, HPLC-grade DMSO. Sparge the solvent with ultra-pure Argon gas for 15 minutes.

    • Causality: Degassing displaces dissolved O₂, preventing the radical-mediated oxidation of the indazole core that typically occurs in stagnant DMSO.

  • Dissolution & Aliquoting: Dissolve the compound to the target concentration (e.g., 10 mM). Immediately dispense 50 µL aliquots into amber, silanized glass inserts.

    • Causality: Amber glass blocks UV-induced photolysis. Silanization caps free silanol groups on the glass surface, preventing surface-catalyzed degradation or non-specific binding of the compound to the vial walls.

  • Inert Sealing & Validation: Purge the headspace of each vial with Argon. Seal immediately with PTFE-lined caps and store at -80°C.

    • Validation Mechanism: Prior to freezing the batch, analyze a single "Time Zero" aliquot via LC-MS to establish a baseline purity profile. For subsequent biological assays, thaw an aliquot and run a rapid quality-control injection against the Time Zero chromatogram. A deviation of >1% in peak area confirms handling errors or seal failure, validating the integrity of the remaining batch.

Sources

Reference Data & Comparative Studies

Validation

Unmasking Regioisomers: A Comparative Guide to 1-Cyclopropyl-1H-indazole vs. 2-Cyclopropyl-2H-indazole NMR Chemical Shifts

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core motif in kinase inhibitors and peripherally restricted CB-1 receptor inverse agonists [4]. During the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core motif in kinase inhibitors and peripherally restricted CB-1 receptor inverse agonists [4]. During the synthesis of these therapeutics, N-alkylation (such as the introduction of a cyclopropyl group) invariably yields a mixture of N1 and N2 regioisomers. Because these isomers exhibit drastically different pharmacokinetic and target-binding profiles, their unambiguous structural elucidation is a critical milestone.

This guide provides an authoritative, data-driven comparison of the Nuclear Magnetic Resonance (NMR) chemical shifts used to differentiate 1-cyclopropyl-1H-indazole from 2-cyclopropyl-2H-indazole, grounded in mechanistic causality and self-validating analytical protocols.

Mechanistic Baseline: Tautomerism and Electronic Distribution

To understand the divergent NMR profiles of these regioisomers, one must first examine the inherent tautomerism of the indazole core. The 1H-indazole tautomer is thermodynamically favored because it maintains a stable, benzenoid-like aromatic structure. Conversely, the 2H-indazole tautomer adopts a higher-energy, quinonoid-like electronic configuration [1, 3].

When a cyclopropyl group locks the molecule into either the 1H or 2H form, the resulting electronic distribution heavily influences the local magnetic environment of specific nuclei:

  • Anisotropic Deshielding (¹H NMR): In the 2H-isomer, the H-3 proton is situated adjacent to the N-2 lone pair. The altered ring current of the quinonoid system and the proximity of this lone pair cause significant anisotropic deshielding, pushing the H-3 resonance downfield compared to the 1H-isomer[1].

  • Carbon Shielding Tensors (¹³C NMR): The altered electron density in the pyrazole ring of the 2H-isomer increases the shielding at the C-3 position while heavily deshielding the bridgehead C-7a position. This creates a massive, diagnostic chemical shift differential between the two isomers [1].

Quantitative Data Presentation: NMR Chemical Shifts

The following table summarizes the diagnostic 1D and 2D NMR data required to differentiate the two isomers. The values reflect standard acquisitions in CDCl₃ at 298 K.

Nucleus / Experiment1-Cyclopropyl-1H-indazole2-Cyclopropyl-2H-indazoleDiagnostic Value & Causality
¹H: H-3 ~8.0 - 8.1 ppm (s)~8.3 - 8.4 ppm (s)High: Deshielding in the 2H-isomer due to altered ring current and N-2 lone pair anisotropy.
¹H: H-7 ~7.7 ppm (d)~7.8 ppm (d)Low: Slight variations exist, but often obscured by overlapping aromatic multiplets.
¹³C: C-3 ~134 - 135 ppm~122 - 124 ppmVery High: Increased electron density (shielding) at C-3 in the quinonoid 2H-isomer causes a ~10 ppm upfield shift.
¹³C: C-7a ~140 - 141 ppm~149 - 150 ppmVery High: The bridgehead carbon is heavily deshielded in the 2H-isomer.
HMBC (N-CH) Correlates to C-7a, C-3aCorrelates to C-3, C-3aDefinitive: Unambiguous through-bond connectivity mapping confirms the exact site of alkylation [2, 3].
Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the elucidation of these isomers must not rely solely on presumptive 1D chemical shifts, which can be perturbed by other ring substituents. The following protocol outlines a self-validating system for isolating and confirming N-cyclopropyl indazoles.

Step 1: Kinetic Trapping & Reaction Quenching

  • Action: Quench the N-alkylation reaction strictly at 0°C to room temperature. Avoid prolonged heating during workup.

  • Causality: 2H-indazoles are typically the kinetic product. Elevated temperatures provide the activation energy required to overcome the barrier for isomerization, converting the kinetic 2H-product into the thermodynamically stable 1H-product [1].

Step 2: Chromatographic Resolution

  • Action: Isolate the isomers using normal-phase flash column chromatography (Hexanes/EtOAc gradient).

  • Causality: The 2H-isomer generally exhibits a lower retention factor ( Rf​ ) on silica due to its higher dipole moment and exposed quinonoid structure, allowing for clean baseline separation from the 1H-isomer.

Step 3: 1D NMR Presumptive Screening

  • Action: Acquire ¹H and ¹³C NMR spectra in CDCl₃.

  • Causality: CDCl₃ prevents solvent-exchange artifacts and provides a sharp internal reference (δ 7.26 ppm for ¹H). Check the H-3 proton shift: a singlet at ~8.4 ppm provides a strong presumptive indication of the 2H-isomer, while ~8.1 ppm suggests the 1H-isomer [1].

Step 4: 2D HMBC Definitive Validation

  • Action: Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality: While NOESY can provide through-space correlations, it is susceptible to ambiguity from bond rotation or overlapping signals. HMBC relies on strict scalar through-bond coupling [2]. The cyclopropyl methine proton (N-CH) will show a ³J correlation to C-7a in the 1H-isomer. This correlation is physically impossible in the 2H-isomer, which instead correlates to C-3 [3]. This creates a closed logical loop that confirms the structure independent of external reference libraries.

Analytical Workflow Visualization

NMR_Workflow cluster_1H cluster_13C cluster_HMBC Start Purified N-Cyclopropyl Indazole Acquire Acquire 1D & 2D NMR (1H, 13C, HMBC) Start->Acquire H3 1H NMR: H-3 Shift Acquire->H3 C3 13C NMR: C-3 Shift Acquire->C3 HMBC HMBC: N-CH Correlations Acquire->HMBC H3_1 δ ~8.0 - 8.1 ppm H3->H3_1 H3_2 δ ~8.3 - 8.4 ppm H3->H3_2 Res1 1-Cyclopropyl-1H-indazole H3_1->Res1 Res2 2-Cyclopropyl-2H-indazole H3_2->Res2 C3_1 δ ~134 ppm C3->C3_1 C3_2 δ ~123 ppm C3->C3_2 C3_1->Res1 C3_2->Res2 HMBC_1 Correlates to C-7a & C-3a HMBC->HMBC_1 HMBC_2 Correlates to C-3 & C-3a HMBC->HMBC_2 HMBC_1->Res1 HMBC_2->Res2

Fig 1: NMR decision matrix for elucidating N-cyclopropyl indazole regioisomers.

References
  • Doganc, F., & Göker, H. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry, 62(11), 765-774. URL: [Link]

  • Cheung, A., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1948. URL: [Link]

  • US Patent 9682940B2. (2017). "Indazole derivatives useful as CB-1 inverse agonists." Google Patents.
Comparative

A Comparative Guide to the Binding Affinity of 2-Cyclopropyl-2H-Indazole Analogs

In the landscape of modern medicinal chemistry, the 2H-indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The introduction o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the 2H-indazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. The introduction of a cyclopropyl group at the 2-position of the indazole ring often imparts favorable properties, including metabolic stability and conformational rigidity, which can significantly influence binding affinity and selectivity. This guide provides a comparative analysis of the binding affinity of 2-Cyclopropyl-2H-indazole analogs, with a primary focus on their activity as Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. We will delve into the structure-activity relationships (SAR) that govern their potency and provide a detailed examination of the experimental protocols used to ascertain these binding characteristics.

The Strategic Importance of the 2-Cyclopropyl Moiety

The decision to incorporate a cyclopropyl group into a pharmacophore is a calculated one. This small, strained ring system is not merely a passive linker. Its unique electronic and conformational properties can lead to:

  • Metabolic Stability: The cyclopropyl group is generally more resistant to oxidative metabolism compared to larger alkyl or aromatic groups, often leading to an improved pharmacokinetic profile.

  • Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to the target protein, thereby enhancing potency.

  • Vectorial Exit Point: It can serve as a well-defined exit vector for further chemical modifications, allowing for systematic exploration of the surrounding chemical space to optimize target engagement.

This guide will explore these principles through the lens of specific 2-Cyclopropyl-2H-indazole analogs, providing a clear illustration of their impact on binding affinity.

Comparative Binding Affinity of 2-Cyclopropyl-2H-Indazole Analogs as MCHR1 Antagonists

Recent research has identified a series of potent MCHR1 antagonists based on a 1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one scaffold.[1][2] The binding affinity of these compounds for the human MCHR1 receptor provides an excellent case study for understanding the SAR of 2-cyclopropyl-2H-indazole analogs.

Structure-Activity Relationship (SAR) Analysis

The data presented below is extracted from a study by Igawa et al., which explored modifications at the 2-position of the imidazo[1,2-a]pyridine ring system.[2]

Compound IDR Group (at 2-position)hMCHR1 Binding Affinity (IC50, nM)
10h Methyl3.1
10i Ethyl2.5
10j Cyclopropyl 1.2
10k Isopropyl3.2
10m Phenyl18
10n Thiophen-2-yl14
10o Pyridin-2-yl190
10p Pyridin-3-yl100
10q Pyridin-4-yl59

From this data, a clear SAR emerges:

  • Superiority of the Cyclopropyl Group: The 2-cyclopropyl analog (10j ) exhibits the highest binding affinity for hMCHR1, with an IC50 of 1.2 nM.[2] This suggests that the size and conformational rigidity of the cyclopropyl ring are optimal for fitting into the binding pocket of the receptor.

  • Impact of Alkyl Substituents: Small, linear alkyl groups like ethyl (10i ) are well-tolerated and show comparable, though slightly lower, affinity. Branching, as seen with the isopropyl group (10k ), leads to a slight decrease in potency, likely due to steric hindrance.

  • Detrimental Effect of Aromatic Rings: The introduction of larger, more flexible aromatic and heteroaromatic rings at the 2-position, such as phenyl (10m ), thiophene (10n ), and pyridine (10o-q ), results in a significant drop in binding affinity.[2] This indicates that the binding pocket is likely constrained and that the specific conformation enforced by the cyclopropyl group is highly favorable.

This SAR study underscores the critical role of the 2-cyclopropyl substituent in achieving high-affinity binding to MCHR1. The data strongly supports the hypothesis that this moiety provides an optimal balance of size, rigidity, and lipophilicity for this particular target.

Experimental Protocols: Ensuring Data Integrity

The reliability of binding affinity data is contingent upon the rigor of the experimental methods employed. The following section details a representative protocol for an MCHR1 competitive binding assay, a common method for determining the IC50 values of test compounds.

MCHR1 Competitive Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the MCHR1 receptor.

Principle:

The assay relies on the principle of competitive binding between a constant concentration of a high-affinity radiolabeled MCHR1 ligand (e.g., [125I]-MCH) and a range of concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Workflow Diagram:

MCHR1_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing hMCHR1 Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand solution (e.g., [125I]-MCH) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Quantification Quantify radioactivity on filters (gamma counter) Filtration->Quantification Analysis Calculate IC50 values Quantification->Analysis

MCHR1 Competitive Binding Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human MCHR1 receptor.

    • Harvest the cells and homogenize them in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an assay buffer to a specific protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • A fixed volume of the cell membrane preparation.

      • A fixed concentration of the radiolabeled MCHR1 ligand.

      • Varying concentrations of the test compound (typically a 10-point dilution series).

      • For determining non-specific binding, a high concentration of a known, unlabeled MCHR1 antagonist is used in place of the test compound.

      • For determining total binding, only the vehicle (e.g., DMSO) is added.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a gamma counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Signaling Pathway and Mechanism of Action

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. MCHR1 antagonists, such as the 2-cyclopropyl-2H-indazole analogs discussed, act by competitively blocking the binding of MCH to the receptor, thereby preventing the downstream signaling cascade.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 Receptor MCH->MCHR1 Binds & Activates Antagonist 2-Cyclopropyl-2H-indazole Analog (Antagonist) Antagonist->MCHR1 Binds & Blocks G_protein Gαi/o Protein MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP Cellular_Response Cellular Response cAMP->Cellular_Response Decreased cAMP leads to cellular response

MCHR1 Signaling Pathway and Antagonist Action

Conclusion

The comparative analysis of 2-cyclopropyl-2H-indazole analogs as MCHR1 antagonists clearly demonstrates the profound impact of the 2-cyclopropyl moiety on binding affinity. The superior potency of the cyclopropyl-substituted compound highlights the importance of this group in optimizing interactions within the MCHR1 binding pocket. The detailed experimental protocols provided herein serve as a foundation for the robust and reliable determination of binding affinities, ensuring the integrity of SAR studies. This guide underscores the value of the 2-cyclopropyl-2H-indazole scaffold as a versatile platform for the design of high-affinity ligands for a range of biological targets.

References

  • Igawa, H., et al. (2016). Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure-Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry, 59(3), 1116-1139. [Link]

  • McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187-3197. [Link]

  • Kim, J., et al. (2021). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences, 22(21), 11598. [Link]

Sources

Validation

A Comparative Framework for Evaluating Novel Kinase Inhibitors: Benchmarking 2-Cyclopropyl-2H-indazole Against TAM Family Kinase Standards

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational molecule 2-Cyclopropyl-2H-indazole as a case study. The indazole nucleus is a well-establ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical evaluation of novel kinase inhibitors, using the investigational molecule 2-Cyclopropyl-2H-indazole as a case study. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its versatile biological activities and presence in several approved anti-cancer drugs.[1][2][3] Here, we propose a hypothetical benchmarking workflow against established inhibitors targeting the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases (RTKs).

The TAM family has emerged as a critical target in oncology.[4] These kinases are key regulators of cellular processes such as proliferation, survival, and migration.[5][6] Their overexpression is linked to tumor progression, metastasis, and the development of resistance to a wide range of cancer therapies, making them a high-priority target for drug development.[7][8] This guide will detail the experimental rationale, protocols, and data interpretation necessary to position a novel indazole-based compound within the existing therapeutic landscape.

Section 1: The Strategic Targets: Understanding the TAM Kinase Family

The TAM kinases—TYRO3, AXL, and MERTK—are a unique subfamily of RTKs that play a dual role in cancer progression.[9] Firstly, they promote tumor cell survival and metastasis through downstream signaling pathways like PI3K/AKT and MAPK/ERK.[6][7] Secondly, they create an immunosuppressive tumor microenvironment by, for instance, facilitating the phagocytosis of apoptotic cells by macrophages, which in turn dampens the innate immune response.[5][10][11] Therefore, inhibiting TAM kinases can have a dual effect: directly targeting the cancer cells and reactivating the body's anti-tumor immunity.[12][13]

Below is a simplified representation of the canonical TAM kinase signaling pathway. Ligand binding (e.g., Gas6) leads to receptor dimerization and autophosphorylation, initiating downstream cascades that drive pro-tumorigenic functions.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) TAM TAM Receptor (AXL, MERTK, TYRO3) Gas6->TAM Binds & Activates PI3K PI3K TAM->PI3K MAPK MAPK/ERK TAM->MAPK STAT JAK/STAT TAM->STAT AKT AKT PI3K->AKT Proliferation Cell Survival & Proliferation AKT->Proliferation Metastasis Metastasis & Invasion MAPK->Metastasis ImmunoSupp Immune Suppression STAT->ImmunoSupp

Simplified TAM Kinase Signaling Pathway.

Section 2: The Competitors: Profile of Standard Inhibitors

To effectively benchmark 2-Cyclopropyl-2H-indazole, we must compare it against well-characterized inhibitors with known activity and selectivity profiles against the TAM family.

  • Investigational Compound: 2-Cyclopropyl-2H-indazole: This molecule represents a novel chemical entity based on the indazole scaffold.[14] Its biological activity is unknown, and the purpose of this guide is to outline the process for determining its potency and selectivity. The cyclopropyl group is a common feature in medicinal chemistry used to explore chemical space and improve metabolic stability.

  • Standard 1: Bemcentinib (BGB324): A first-in-class, orally bioavailable, and highly selective AXL inhibitor.[7][15] It is currently in multiple clinical trials and serves as the gold standard for AXL-specific inhibition.[16]

  • Standard 2: UNC2025: A potent, orally bioavailable dual inhibitor of MERTK and Feline McDonough Sarcoma (FMS)-like tyrosine kinase 3 (FLT3).[17] It also displays significant activity against other TAM family members, making it a valuable tool for studying pan-TAM inhibition.[18]

  • Standard 3: BMS-777607: A multi-kinase inhibitor with potent, low-nanomolar activity against TYRO3, AXL, and MET.[18][19] It represents a less selective, broader-spectrum inhibitor profile, which is useful for contextualizing the selectivity of a new compound.[9]

Section 3: Head-to-Head Comparison: Biochemical Potency (IC₅₀)

The initial and most fundamental step in characterizing a new inhibitor is to determine its direct inhibitory effect on the purified target kinase. This is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates higher potency.

The choice of assay is critical. We recommend a universal, luminescence-based ADP detection assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[20] This method is highly sensitive, compatible with a wide range of kinases and substrates, and less reliant on hazardous radioactive materials compared to traditional radiometric assays.[20][21]

Hypothetical Data Summary: Kinase Inhibition (IC₅₀, nM)

CompoundAXL (IC₅₀, nM)MERTK (IC₅₀, nM)TYRO3 (IC₅₀, nM)
2-Cyclopropyl-2H-indazole 15 120 250
Bemcentinib (Standard 1)5[22]>1000>1000
UNC2025 (Standard 2)1.65[18]0.74[18]5.83[18]
BMS-777607 (Standard 3)1.1[18]>1004.3[18]

Note: Data for standard inhibitors are based on literature values. Data for the investigational compound is hypothetical for illustrative purposes.

Interpretation of Hypothetical Results: Based on this hypothetical data, 2-Cyclopropyl-2H-indazole shows potent and selective inhibitory activity against AXL kinase, with significantly weaker activity against MERTK and TYRO3. Its potency against AXL (15 nM) is promising, though less potent than the multi-kinase inhibitors UNC2025 and BMS-777607. However, its selectivity profile appears superior to these broader-spectrum agents and more aligned with the AXL-specific inhibitor, Bemcentinib.

Section 4: Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a standardized procedure for determining the IC₅₀ values of test compounds against target kinases.

Causality and Rationale:

  • Recombinant Kinase: Using a purified, recombinant kinase enzyme ensures that the measured inhibition is a direct effect on the target, free from the complexities of a cellular environment.

  • Substrate: A specific peptide substrate is used that the kinase can phosphorylate.

  • ATP Concentration: The concentration of ATP is kept constant and near its Michaelis-Menten constant (Km) for the kinase. This is crucial because ATP-competitive inhibitors will appear less potent at higher ATP concentrations.[23]

  • Luminescence Detection: The ADP-Glo™ system is a two-step process. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a light signal directly proportional to the kinase activity.[20]

Sources

Comparative

Mass spectrometry fragmentation comparison of N1 and N2 alkylated indazoles

Title: Mass Spectrometry Fragmentation Comparison of N1 and N2 Alkylated Indazoles: A Technical Guide Executive Summary The indazole heterocycle is a privileged scaffold in medicinal chemistry and a ubiquitous core in no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Comparison of N1 and N2 Alkylated Indazoles: A Technical Guide

Executive Summary

The indazole heterocycle is a privileged scaffold in medicinal chemistry and a ubiquitous core in novel psychoactive substances (NPS), particularly synthetic cannabinoids. Because the indazole ring possesses two nitrogen atoms capable of acting as nucleophiles, alkylation reactions frequently yield a mixture of N1-alkylated (1H-indazole) and N2-alkylated (2H-indazole) regioisomers. Differentiating these isomers is a persistent analytical challenge. This guide provides an objective, data-driven comparison of the mass spectrometric (MS) fragmentation behaviors of N1 and N2 alkylated indazoles, equipping analytical chemists with the mechanistic insights and validated protocols necessary for unambiguous structural elucidation.

Mechanistic Causality: Thermodynamics vs. Fragmentation

To understand why N1 and N2 alkylated indazoles fragment differently in a mass spectrometer, we must first examine their underlying quantum mechanics and thermodynamic stabilities.

Indazoles exhibit annular tautomerism. The 1H-indazole tautomer possesses a highly stable benzenoid electronic structure, whereas the 2H-indazole tautomer adopts a less stable quinonoid configuration. Computational analyses reveal that the 1H-indazole core is energetically more stable than its 2H counterpart by approximately 4.46 kcal/mol[1]. Furthermore, the activation energy for N1 alkylation (incorporating tautomeric conversion costs) is higher than that for N2 alkylation, making N2-alkylation kinetically favored under specific conditions, while N1-alkylation remains the thermodynamic sink[1][2].

How this dictates MS fragmentation:

  • N1-Alkylated Indazoles (Benzenoid): Because the 1H-indazole core is thermodynamically robust, ionization (e.g., 70 eV Electron Ionization) rarely shatters the ring system immediately. Instead, the molecule dissipates excess internal energy via α -cleavage of the alkyl side chain, retaining the charge on the highly conjugated, stable benzenoid core[3].

  • N2-Alkylated Indazoles (Quinonoid): The 2H-indazole core is energetically strained. Upon ionization, the quinonoid structure is highly susceptible to fragmentation. To relieve this structural tension, N2-isomers frequently exhibit a prominent, rapid loss of the entire N-alkyl substituent or undergo distinct ring-opening events that are absent in their N1 counterparts[4]. In the clandestine synthesis of synthetic cannabinoids (e.g., AB-CHMINACA), these N2-regioisomers frequently appear as manufacturing impurities and must be differentiated from the N1 active pharmaceutical ingredient (API)[4][5].

Quantitative Data & Fragmentation Summary

The table below summarizes the physicochemical and mass spectrometric properties used to differentiate the two regioisomers.

Analytical FeatureN1-Alkylated (1H-Indazole)N2-Alkylated (2H-Indazole)Causality / Significance
Thermodynamic Stability High (Base state)Low (+4.46 kcal/mol relative to 1H)Dictates the resilience of the heterocyclic core upon ionization[1].
Electronic Configuration BenzenoidQuinonoidBenzenoid rings resist fragmentation; quinonoid rings readily cleave[2].
GC-EI-MS (70 eV) Base Peak α -cleavage fragments (Core intact)Complete loss of the N-alkyl groupThe odd-electron radical cation stabilizes differently based on core tautomerism[3].
LC-ESI-MS/MS (CID/HCD) Requires higher collision energy (CE)Fragments at lower collision energyN2-isomers require less energy to break the N-C bond due to ring strain[4][6].
Chromatographic Elution (RP-LC) Typically elutes later (more lipophilic)Typically elutes earlier (more polar)N2-isomers have a larger dipole moment, reducing retention on C18 columns[7].

Standardized Experimental Protocols

As a self-validating system, the following protocols incorporate mandatory System Suitability Tests (SST) to ensure data trustworthiness. Do not proceed with unknown sample analysis if the SST criteria fail.

Protocol A: GC-EI-MS Analysis for Volatile Indazoles

Objective: Differentiate N1/N2 isomers based on hard ionization (70 eV) fragmentation patterns.

  • Sample Preparation: Dissolve 1-2 mg of the indazole sample in 1.0 mL of LC-MS grade methanol. Sonicate for 5 minutes. Dilute 1:100 to prevent detector saturation[5].

  • System Suitability Test (SST): Inject a known reference mixture of 1-pentyl-1H-indazole and 2-pentyl-2H-indazole.

    • Validation Criterion: The protocol is only valid if the chromatographic resolution ( Rs​ ) between the two isomers is ≥1.5 .

  • GC Parameters:

    • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Temperature Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 10 min).

  • MS Acquisition: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–500.

  • Data Interpretation: Interrogate the spectra for the molecular ion ( M+∙ ). If the base peak corresponds to [M−Alkyl]+ , the compound is highly likely the N2-isomer. If the base peak corresponds to an α -cleavage (e.g., [M−CH3​]+ , [M−C2​H5​]+ ), it is the N1-isomer[3].

Protocol B: LC-ESI-MS/MS Analysis for Intact Synthetic Cannabinoids

Objective: Differentiate polar or thermally labile indazole regioisomers using soft ionization and Collision-Induced Dissociation (CID).

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic acid in Water (Promotes protonation at the basic nitrogen).

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes.

  • MS/MS Optimization: Operate in ESI positive mode. Perform a product ion scan of the [M+H]+ precursor.

    • Causality Check: Apply a collision energy (CE) ramp (10 eV to 40 eV). N2-isomers will exhibit a rapid depletion of the precursor ion at lower CE compared to N1-isomers due to the lower stability of the quinonoid core[6].

  • Validation: Monitor the ratio of the intact core fragment to the alkyl-loss fragment. A statistically significant shift in this ion ratio confirms the regioisomeric identity against the established library[8].

Analytical Decision Workflow

The following logical workflow illustrates the parallel MS strategies used to confidently assign N1 vs. N2 regiochemistry.

MS_Workflow Start Indazole Regioisomer Sample (N1 vs N2 Alkylated) Prep Sample Preparation Extraction & Reconstitution Start->Prep split Prep->split GCMS GC-EI-MS (70 eV) Hard Ionization split->GCMS LCMS LC-ESI-MS/MS (CID/HCD) Soft Ionization split->LCMS EI_Frag Analyze EI Spectra Identify odd-electron radical cations GCMS->EI_Frag ESI_Frag Analyze CID Spectra Identify even-electron product ions LCMS->ESI_Frag N1_Path Dominant α-cleavage Intact Benzenoid Core High Collision Energy Req. EI_Frag->N1_Path N2_Path Prominent Alkyl Loss Quinonoid Core Cleavage Lower Collision Energy Req. EI_Frag->N2_Path ESI_Frag->N1_Path ESI_Frag->N2_Path N1_Result Confirmed N1-Alkylated (Thermodynamic Isomer) N1_Path->N1_Result N2_Result Confirmed N2-Alkylated (Kinetic/Impurity Isomer) N2_Path->N2_Result

Figure 1: Analytical decision workflow for differentiating N1 and N2 alkylated indazoles using MS.

References

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole". WuXi AppTec. URL:[Link]

  • Hunt et al. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles". Organic Letters, ACS Publications. URL:[Link]

  • Longworth, M. et al. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities". ResearchGate. URL: [Link]

  • Goda, Y. et al. "Forensic Toxicol (2013) 31:223–240". National Institute of Health Sciences, Japan. URL:[Link]

  • Chemistry LibreTexts. "6.2: Fragmentation". LibreTexts. URL:[Link]

  • "Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18". PubMed Central (PMC). URL:[Link]

  • "Regioselective N-alkylation of the 1H-indazole scaffold". Beilstein Journal of Organic Chemistry. URL:[Link]

  • "Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library". PubMed Central (PMC). URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.